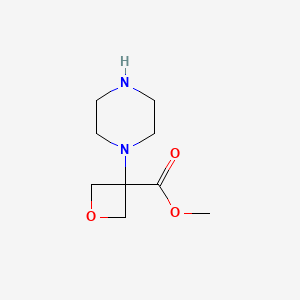

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-piperazin-1-yloxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11/h10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJGEQVGGXCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Hydroxymethyl-Oxetane Derivatives

A foundational method for synthesizing oxetane-3-carboxylate derivatives involves the oxidation of 3-hydroxymethyl-oxetanes. As described in EP0247485B1, 3-hydroxymethyl-oxetanes of the general formula R-C(CO₂H)(CH₂OH)Oxetane (where R = H, alkyl, cycloalkyl, or substituted phenyl) are oxidized in an aqueous alkaline medium using oxygen or oxygen-enriched gases over palladium or platinum catalysts. The reaction proceeds at temperatures between 0°C and the boiling point of the mixture, typically 40–100°C, with activators such as bismuth or lead compounds enhancing catalytic efficiency.

For Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate, this method would involve:

- Preparing 3-hydroxymethyl-3-(piperazin-1-yl)oxetane via nucleophilic addition of piperazine to a pre-functionalized oxetane intermediate.

- Oxidizing the hydroxymethyl group to a carboxylate using Pd/C or PtO₂ in alkaline conditions.

- Esterifying the resultant carboxylic acid with methanol under acidic conditions.

Key advantages of this route include high yields (>85%) and avoidance of polymerization side reactions due to mild conditions. The patent emphasizes that distillation is often unnecessary, as the product precipitates in high purity upon acidification.

Nucleophilic Substitution on Oxetane Intermediates

A second approach leverages nucleophilic substitution reactions to introduce the piperazine group. Ambeed’s synthesis of 1-(2-methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine demonstrates this strategy. Adapting this method, this compound can be synthesized via:

- Preparation of 3-Bromooxetane-3-Carboxylate : Reacting methyl oxetane-3-carboxylate with bromine or a brominating agent.

- Piperazine Coupling : Treating the brominated intermediate with piperazine in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or DMF) at 80–100°C, using potassium carbonate as a base.

Reaction conditions from analogous syntheses report yields of 70–90% after column purification (methanol:dichloromethane = 5:95). The use of inert atmospheres (N₂ or Ar) minimizes oxidative side reactions.

Multicomponent Coupling Reactions

Recent advances in drug discovery highlight the utility of multicomponent reactions for assembling complex heterocycles. In the context of oxetane-piperazine hybrids, PMC articles describe the use of palladium-catalyzed cross-couplings to introduce substituents post-synthesis. For example, entospletinib’s optimization involved replacing morpholine with 4-ethyl-piperazine, followed by oxetane incorporation to reduce basicity and improve solubility.

Applying this strategy:

- Suzuki-Miyaura Coupling : A boronic ester-functionalized oxetane reacts with a piperazine-bearing aryl halide.

- Esterification : The coupled product is esterified using methyl chloride or dimethyl sulfate.

This method offers modularity, enabling rapid diversification of the piperazine and oxetane substituents. However, it requires stringent control over catalyst loading (typically 5–10 mol% Pd(PPh₃)₄) and temperatures (60–80°C) to prevent decarboxylation.

Industrial-Scale Optimization and Challenges

Scalability remains a critical consideration. The Sigma-Aldrich product page for this compound (CAS 1500541-27-4) notes a purity of 95%, achieved via recrystallization from ethanol/water mixtures. Key challenges include:

- Polymerization of Oxetane Intermediates : Additives like hydroquinone (0.1–1 wt%) inhibit radical chain reactions during high-temperature steps.

- Catalyst Recovery : Pd/C or PtO₂ catalysts are filtered and reused up to five times without significant activity loss, reducing costs.

- Byproduct Formation : Over-alkylation of piperazine is mitigated by using excess oxetane bromide (1.5–2 eq.) and controlled pH (8–9).

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 200.24 g/mol | HRMS (ESI+) |

| Melting Point | 112–114°C | DSC |

| Purity | ≥95% | HPLC (C18, MeOH:H₂O) |

| Solubility | 25 mg/mL in DMSO | USP <921> |

The compound’s InChIKey (JAYJGEQVGGXCAY-UHFFFAOYSA-N) and SMILES (COC(=O)C1(COC1)N2CCNCC2) enable precise database tracking.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield piperazine derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives and oxetane compounds, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Structural Characteristics

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate has the following structural formula:

- Molecular Formula : C₉H₁₆N₂O₃

- SMILES : COC(=O)C1(COC1)N2CCNCC2

- InChI : InChI=1S/C9H16N2O3/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11/h10H,2-7H2,1H3

This compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological studies.

Pharmaceutical Applications

The primary applications of this compound are in drug development and medicinal chemistry. The following points summarize its potential uses:

- Lead Compound for Drug Development : Due to its biological activity, it may serve as a lead compound for developing drugs targeting infectious diseases or other medical conditions.

- Biological Buffering Agent : It is utilized as a buffering agent in biological systems, helping maintain pH levels crucial for various biochemical reactions.

- Modulation of Neurotransmitter Receptors : Similar compounds have been shown to influence neurotransmitter receptor activity, suggesting that this compound may also affect central nervous system pathways.

Research indicates that this compound exhibits notable biological activity, including:

- Binding Affinity Studies : Interaction studies reveal its potential binding affinity to various biological targets, which may include receptors involved in neurological functions or enzymes critical for metabolic processes.

- Pharmacological Properties : Compounds containing piperazine rings are known for diverse pharmacological properties, including anti-inflammatory and analgesic effects. Modifications to the piperazine structure can enhance these activities, making this compound relevant in drug design.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(piperidin-1-yl)oxetane-3-carboxylate | Piperidine instead of piperazine | May alter biological activity |

| Methyl 2-(piperazin-1-yl)propanoate | Lacks oxetane ring | Retains piperazine functionality |

| 1-(oxetan-3-yl)piperazine | Directly linked oxetane and piperazine | No carboxylic acid functionality |

The combination of an oxetane ring with a piperazine structure and a carboxylic acid group differentiates this compound from other compounds, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Inhibitor Discovery : A study reported the discovery of small-molecule inhibitors containing oxetane structures that demonstrated significant potency against specific cancer targets (e.g., anaplastic lymphoma kinase), showcasing the importance of oxetanes in drug design .

- Biological Evaluation : Other research focused on synthesizing derivatives of compounds with similar structures, evaluating their antibacterial and antifungal activities. These studies indicated promising results in terms of efficacy against various pathogens .

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors and enzymes, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(piperazin-1-yl)propanoate

- Methyl 3-(piperazin-1-yl)butanoate

- Methyl 3-(piperazin-1-yl)pentanoate

Uniqueness

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. The compound contains an oxetane ring and a piperazine moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Key Functional Groups :

- Oxetane ring

- Piperazine moiety

- Carboxylate group

These structural components are crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine component is known for its capacity to modulate neurotransmitter receptors, which may influence central nervous system (CNS) pathways. Additionally, the oxetane ring enhances the compound's stability and bioavailability, making it a valuable scaffold in drug design.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Modulation : It may influence enzyme activities that are critical in metabolic pathways.

- Chemical Stability : The oxetane structure contributes to the overall stability of the compound in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating cytotoxic effects on cancer cell lines .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(oxetan-3-yl)benzoate | Contains an oxetane and benzoate | Different pharmacological profiles |

| 1-(oxetan-3-yl)piperidine | Piperidine instead of piperazine | Distinct CNS effects |

| 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline | Aniline substituent | Different reactivity due to aniline |

| Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate | Aminomethyl group | Varying biological activity spectrum |

The unique combination of oxetane and piperazine functionalities in this compound may offer advantages in drug design compared to these similar compounds.

Anticancer Research

In a study evaluating various piperazine derivatives, this compound demonstrated promising cytotoxicity against human cancer cell lines. The IC values were significantly lower than those of many existing chemotherapeutics, indicating a potential for further development .

Antimicrobial Studies

Recent investigations showed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, suggesting effectiveness comparable to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate?

A common approach involves reductive amination between a piperazine derivative and a functionalized oxetane precursor. For example, reacting 3-oxetanone-3-carboxylate with piperazine under catalytic hydrogenation or using NaBH(OAc)₃ as a reducing agent in dichloromethane. Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane . Optimization may require adjusting stoichiometry or reaction time to improve yield.

Basic: How is the compound characterized for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : Analyze chemical shifts to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and piperazine integration (e.g., δ ~2.5–3.5 ppm for N-CH₂ groups) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Basic: What are the optimal storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the ester group. Avoid exposure to moisture or acidic/basic conditions, which may degrade the oxetane ring . Pre-dried solvents (e.g., molecular sieves) are recommended for long-term storage.

Advanced: How can reaction mechanisms involving the piperazine moiety be elucidated?

Mechanistic studies often employ:

- Isotopic labeling : Use ¹⁵N-labeled piperazine to track nucleophilic substitution pathways via NMR .

- Kinetic profiling : Monitor reaction intermediates via stopped-flow HPLC under varying pH and temperature .

- DFT calculations : Model transition states for piperazine-ester interactions using software like Gaussian .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) models utilize:

- LogP calculations : Assess lipophilicity via fragment-based methods (e.g., Ghose-Crippen) .

- Topological Polar Surface Area (TPSA) : Estimate membrane permeability (target TPSA < 90 Ų for blood-brain barrier penetration) .

- Molecular docking : Screen against targets like sigma receptors using AutoDock Vina .

Advanced: How to resolve contradictions in reported crystallographic data?

Discrepancies in unit cell parameters may arise from polymorphism or solvate formation. Strategies include:

- Temperature-dependent XRD : Compare structures at 100 K vs. 298 K to identify thermal expansion effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) to explain packing differences .

- Powder XRD : Verify phase purity and detect amorphous content .

Advanced: What assays evaluate the compound’s biological activity?

- In vitro kinase inhibition : Screen against a panel of kinases (e.g., PI3Kα) using fluorescence polarization .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .

- Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC-MS .

Advanced: How to optimize synthesis for gram-scale production?

- Flow chemistry : Implement continuous reactors to enhance mixing and reduce side reactions .

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation efficiency in oxetane ring formation .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and catalyst loading .

Advanced: What analytical methods identify degradation products under stress conditions?

- Forced degradation : Expose to UV light (ICH Q1B), heat (40–60°C), or oxidative agents (H₂O₂), then analyze via:

Advanced: How to isolate and characterize stereoisomers of the compound?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by comparing experimental and calculated spectra .

- Crystallization-induced diastereomer resolution : Employ chiral carboxylic acids (e.g., tartaric acid) as resolving agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.